N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a structurally complex compound featuring a benzodioxol moiety, a furan ring, and a fluorophenyl-piperazine group linked by an oxalamide bridge. The 2-fluorophenyl substitution on the piperazine may enhance receptor binding affinity compared to non-fluorinated analogs, while the benzodioxol and furan groups contribute to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5/c27-19-4-1-2-5-20(19)30-9-11-31(12-10-30)21(22-6-3-13-34-22)16-29-26(33)25(32)28-15-18-7-8-23-24(14-18)36-17-35-23/h1-8,13-14,21H,9-12,15-17H2,(H,28,32)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMFNLBLVWNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into two primary intermediates:
- Benzo[d]dioxol-5-ylmethanamine (Piperonylamine).
- 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine .
The oxalamide bond forms via sequential coupling of these amines with oxalyl chloride or activated oxalate derivatives (Figure 1).
Stepwise Synthesis
Synthesis of Benzo[d]dioxol-5-ylmethanamine
Piperonylamine is commercially available but can be synthesized via:
- Reductive amination : 3,4-Methylenedioxybenzaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol (Yield: 85–90%).
- Gabriel synthesis : 1,3-Benzodioxole-5-carbaldehyde → phthalimide derivative → hydrazinolysis.
Key data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Boiling Point | 110–112°C (0.1 mmHg) |
| NMR (DMSO-d₆) | δ 6.82 (s, 2H), 5.96 (s, 2H) |
Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
Piperazine Functionalization
- 4-(2-Fluorophenyl)piperazine :
Ethylamine Chain Assembly
- Mannich Reaction :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | None |
| Reaction Time | 12 h |
Key data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉FN₃O |
| MS (ESI+) | m/z 296.2 [M+H]⁺ |
| Purity (HPLC) | >98% |
Oxalamide Coupling
Stepwise Activation with Oxalyl Chloride
First Amide Formation :
Second Amide Formation :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Base | Triethylamine |
| Reaction Time | 6 h |
| Yield | 72% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.55 (d, J = 1.6 Hz, 1H, furan), 6.95–6.82 (m, 6H, aromatic), 5.96 (s, 2H, OCH₂O), 4.32 (d, J = 5.6 Hz, 2H, CH₂), 3.45–2.85 (m, 10H, piperazine + CH₂).¹³C NMR (100 MHz, DMSO-d₆) :
δ 163.2 (C=O), 158.1 (C-F), 147.5 (furan), 121.8–115.4 (aromatic), 101.2 (OCH₂O), 54.3 (piperazine), 42.1 (CH₂).HRMS (ESI+) :
Calculated for C₂₅H₂₆FN₄O₅: 505.1885 [M+H]⁺; Found: 505.1889.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl-substituted piperazine moiety may interact with neurotransmitter receptors, while the benzo[d][1,3]dioxole and furan rings may contribute to its binding affinity and specificity. The oxalamide linkage may play a role in stabilizing the overall structure and enhancing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-fluorophenyl-piperazine distinguishes it from phenylpiperazine () or methylpiperazine derivatives (). Fluorination often improves metabolic stability and receptor affinity .
- Linker Impact : The oxalamide linker in the target compound contrasts with ester () or cyclopropanecarboxamide () linkers, which may influence solubility and binding kinetics.
Pharmacological and Functional Insights
- Piperazine Derivatives : Piperazine-containing compounds (e.g., ) are frequently associated with dopamine or serotonin receptor modulation. The fluorophenyl group in the target compound may confer selectivity for specific receptor subtypes .
- Benzodioxol Role : The benzodioxol moiety, common across analogs, enhances lipophilicity and may improve blood-brain barrier penetration, critical for CNS-targeted agents .
- Furan vs.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, identified by its CAS number 877634-02-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structural features suggest a variety of therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 506.5 g/mol. It contains a benzo[d][1,3]dioxole moiety, which is known for its biological activity, as well as functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 877634-02-1 |
| Molecular Formula | C27H30N4O6 |
| Molecular Weight | 506.5 g/mol |
| Structure | Structure |
Anti-inflammatory Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzodifuranyl compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance its selectivity and potency against tumor cells. Research highlights its potential as a lead compound in the development of new anticancer therapies.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of COX Enzymes: As mentioned, the inhibition of COX enzymes may contribute to its anti-inflammatory effects.
- Induction of Apoptosis: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory potential of benzodifuranyl derivatives, compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2 showed significant inhibition of COX enzymes in vitro. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzodioxole ring enhanced inhibitory potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of oxalamide derivatives. The study revealed that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2 exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this oxalamide derivative?
The synthesis involves multi-step reactions, including:
- Amide coupling : Use coupling reagents (e.g., HATU or EDCI) to link the benzo[d][1,3]dioxol-5-ylmethyl and substituted ethylpiperazine/furan fragments .
- Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups like the furan ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency . Yield optimization requires strict temperature control (e.g., 0–25°C for coupling) and purification via column chromatography or recrystallization .
Q. How can the compound’s structure be validated experimentally?
Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., distinguishing piperazine N–H from oxalamide protons) .
- X-ray crystallography : Resolve 3D conformation, particularly steric interactions between the fluorophenyl and furan groups .
- HRMS : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent variation : Systematically modify the 2-fluorophenyl (e.g., replace with 4-fluorophenyl or chlorophenyl) and furan (e.g., thiophene analogs) groups to assess binding to dopamine or serotonin receptors .
- Biological assays : Test analogs in vitro (e.g., radioligand displacement for receptor affinity) and in vivo (e.g., behavioral models for CNS activity) .
- Computational docking : Map interactions with receptor pockets (e.g., π-π stacking with fluorophenyl and hydrogen bonding with oxalamide) .
Q. How to resolve contradictions in reported reaction yields for similar oxalamides?
Contradictions often arise from:
- Catalyst differences : Compare palladium-based vs. organocatalytic methods for coupling efficiency .
- Reagent purity : Use HPLC-grade solvents and freshly distilled bases (e.g., triethylamine) to minimize side reactions .
- Statistical DoE : Apply design-of-experiments (DoE) to isolate variables like temperature, solvent, and catalyst loading .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using logP and polar surface area calculations .
- CYP450 metabolism prediction : Use tools like SwissADME to identify potential metabolic hotspots (e.g., oxidation of the furan ring) .
- Toxicity profiling : Apply QSAR models to assess hepatotoxicity risks linked to the piperazine moiety .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Target deconvolution : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins .
- Pathway analysis : Perform transcriptomics (RNA-seq) on treated cell lines to map downstream signaling (e.g., cAMP/PKA modulation via GPCRs) .
- Kinetic studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics (kon/koff) for receptor-ligand interactions .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- pH adjustment : Protonate the piperazine group (pKa ~8.5) in acidic buffers to improve solubility .
Methodological Notes
- Controlled experiments : Always include negative controls (e.g., parent oxalic acid derivatives) to confirm biological activity is structure-specific .
- Data validation : Replicate key findings (e.g., receptor binding) across multiple assays (SPR, ITC, functional cAMP assays) to mitigate false positives .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for CNS-targeting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
